What is the chemical structure of 3',4'-difluoro-3,3-dimethylbutyrophenone
What is the chemical structure of 3',4'-difluoro-3,3-dimethylbutyrophenone
An In-Depth Technical Guide to 3',4'-Difluoro-3,3-dimethylbutyrophenone: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 3',4'-difluoro-3,3-dimethylbutyrophenone, a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's chemical structure, nomenclature, and key physicochemical properties. A detailed examination of its core structural motifs—the 3,4-difluorophenyl group, the carbonyl functional group, and the sterically demanding tert-butyl moiety—is presented to explain their collective influence on the molecule's reactivity and potential biological activity. Furthermore, this guide outlines a robust synthetic pathway via Friedel-Crafts acylation, complete with a mechanistic overview and a detailed experimental protocol. Potential applications as a versatile building block for more complex molecular architectures are discussed, alongside a predictive analysis of its spectroscopic signatures for structural verification. This document serves as a critical resource for scientists leveraging fluorinated scaffolds in the design of novel chemical entities.
Chemical Identification and Nomenclature
Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. 3',4'-Difluoro-3,3-dimethylbutyrophenone is classified as a ketone, where a 3,3-dimethylbutanoyl group is attached to a 3,4-difluorinated benzene ring.
| Identifier | Value | Source |
| IUPAC Name | 1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-one | [] |
| CAS Number | 898764-96-0 | [] |
| Molecular Formula | C₁₂H₁₄F₂O | [] |
| Molecular Weight | 212.24 g/mol | [] |
| SMILES | CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)F | [] |
| InChI | InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | [] |
| InChI Key | LIRGGSXJXDWPSU-UHFFFAOYSA-N | [] |
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in 3',4'-difluoro-3,3-dimethylbutyrophenone dictates its chemical behavior and utility as a synthetic intermediate.
Visualization of the Core Structure
The molecule's architecture is centered around a ketone linking an aromatic ring and an aliphatic chain.
Key Structural Motifs and Their Influence
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The 1-(3,4-difluorophenyl) Moiety: The incorporation of fluorine atoms onto the phenyl ring is a cornerstone of modern medicinal chemistry. The vicinal difluoro substitution pattern significantly alters the electronic properties of the aromatic ring, increasing its oxidative stability and modulating its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. This motif is frequently employed to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.
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The Carbonyl (Ketone) Group: The ketone functional group is a versatile chemical handle. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a wide array of chemical transformations. Furthermore, the adjacent α-protons can be deprotonated to form an enolate, providing a pathway for reactions at the α-carbon. This dual reactivity makes it a valuable synthon for constructing more complex molecules, such as heterocycles.
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The Tert-Butyl Group: The 3,3-dimethyl arrangement on the butyryl chain forms a tert-butyl group adjacent to the methylene α- to the carbonyl. This bulky group exerts significant steric hindrance, which can direct the regioselectivity of certain reactions and influence the molecule's preferred conformation. Its lipophilic nature also contributes to the overall solubility profile of the compound.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach to synthesizing 3',4'-difluoro-3,3-dimethylbutyrophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals the key bond formation between the aromatic ring and the acyl group, pointing directly to a Friedel-Crafts acylation strategy.
Recommended Synthetic Protocol: Friedel-Crafts Acylation
Principle: This reaction is a classic electrophilic aromatic substitution where the acylium ion, generated in situ from 3,3-dimethylbutanoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), attacks the electron-rich 1,2-difluorobenzene ring. The fluorine atoms are deactivating but are ortho, para-directing. The acylation occurs preferentially at the para-position relative to one of the fluorine atoms for steric reasons, leading to the desired 3,4-disubstituted product.
Experimental Workflow:
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Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere throughout the reaction.
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Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE). The suspension is cooled to 0 °C in an ice bath.
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Acyl Chloride Addition: 3,3-Dimethylbutanoyl chloride (1.0 equivalent) is added dropwise to the stirred AlCl₃ suspension, allowing for the formation of the acylium ion complex.
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Aromatic Substrate Addition: 1,2-Difluorobenzene (1.2 equivalents) is added slowly via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
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Reaction Quench: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and protonate the product.
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Workup and Extraction: The organic layer is separated. The aqueous layer is extracted two more times with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 3',4'-difluoro-3,3-dimethylbutyrophenone.
Applications in Research and Development
While specific applications for 3',4'-difluoro-3,3-dimethylbutyrophenone are not extensively documented in public literature, its structure is emblematic of a valuable class of synthetic intermediates.
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Scaffold for Heterocycle Synthesis: Ketones are common precursors for building biologically relevant heterocyclic systems. For instance, condensation of this butyrophenone with hydrazine derivatives can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These heterocyclic cores are prevalent in a wide range of pharmaceuticals.
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Precursor for Chiral Alcohols: The ketone can be stereoselectively reduced to form a chiral alcohol. This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization or as a key recognition element for biological targets.
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Fragment-Based Drug Discovery (FBDD): The difluorophenyl moiety is a common fragment used in FBDD to probe protein binding sites. This compound could serve as a starting point for elaborating fragments into more potent lead compounds. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are highly desirable properties in drug candidates.[2]
Spectroscopic and Analytical Characterization (Predictive)
Structural confirmation of the synthesized product would rely on a combination of standard spectroscopic techniques.
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¹H NMR: The spectrum would show a sharp singlet integrating to 9 protons around 1.1 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group. A singlet integrating to 2 protons for the methylene group (CH₂) α- to the carbonyl would appear around 3.0 ppm. The aromatic region (7.7-8.0 ppm) would display complex multiplets for the three aromatic protons, showing characteristic H-F couplings.
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¹³C NMR: The spectrum would exhibit distinct signals for all 8 unique carbon environments. Key signals would include the carbonyl carbon (~198 ppm), the quaternary carbon of the tert-butyl group (~32 ppm), and the methyl carbons (~29 ppm). The aromatic carbons would appear between 115-165 ppm, with their chemical shifts influenced by the fluorine substituents, and would show characteristic C-F coupling constants.
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¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 212. A prominent fragment would be observed at m/z = 155, corresponding to the [M - C₄H₉]⁺ ion (loss of the tert-butyl radical), representing the 3,4-difluorobenzoyl cation. Another significant fragment would be seen at m/z = 57, corresponding to the tert-butyl cation [C₄H₉]⁺.
Safety, Handling, and Storage
As with any laboratory chemical, 3',4'-difluoro-3,3-dimethylbutyrophenone should be handled with appropriate care.
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3',4'-Difluoro-3,3-dimethylbutyrophenone is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines the advantageous properties of a difluorinated phenyl ring with the versatile reactivity of a ketone, moderated by the steric influence of a tert-butyl group. The straightforward synthesis via Friedel-Crafts acylation makes it an accessible intermediate for researchers aiming to develop novel compounds with tailored physicochemical and pharmacological properties. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this valuable fluorinated intermediate.
References
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PubChem. 2',4'-Difluoro-3,3-dimethylbutyrophenone. National Center for Biotechnology Information. Available at: [Link]
